

Ethyl 3-nitropyridine-2-carboxylate IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 3-nitropyridine-2-carboxylate

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An In-Depth Technical Guide to **Ethyl 3-Nitropyridine-2-Carboxylate**: Synthesis, Properties, and Applications in Chemical Research

Abstract

Ethyl 3-nitropyridine-2-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile building block in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of both an electron-withdrawing nitro group and an ester moiety on the pyridine scaffold, make it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into the compound's chemical reactivity, exploring its utility as an intermediate in the development of novel compounds, particularly within the fields of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. **Ethyl 3-nitropyridine-2-carboxylate** is identified by a unique set of identifiers that ensure its unambiguous recognition in chemical databases and literature.

Identifier	Value	Source
IUPAC Name	Ethyl 3-nitropyridine-2-carboxylate	Lexichem-based[1]
CAS Number	229343-13-9	FINETECH INDUSTRY LIMITED[2], Sigma-Aldrich
Molecular Formula	C ₈ H ₈ N ₂ O ₄	FINETECH INDUSTRY LIMITED[2]
Molecular Weight	196.16 g/mol	FINETECH INDUSTRY LIMITED[2]
InChI Key	IBHCPBWFCRFRTR-UHFFFAOYSA-N	FINETECH INDUSTRY LIMITED[2]
Canonical SMILES	CCOC(=O)C1=C(N=CC=C1)--INVALID-LINK--[O-]	Derived from Structure

The physicochemical properties of a compound govern its behavior in different solvents and reaction conditions, which is critical for designing synthetic routes and purification protocols. While extensive experimental data for this specific molecule is not widely published, properties can be estimated based on its structure and data from closely related analogues like ethyl nicotinate.

Property	Value / Description	Notes
Appearance	Expected to be a crystalline solid or oil.	Based on similar structures.
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.	The ester functionality and aromatic nature support solubility in polar aprotic solvents.
Boiling Point	Not reported.	Analog Ethyl 3-pyridinecarboxylate boils at 222-224 °C.[3] The nitro group would likely increase this value.
Melting Point	Not reported.	Analog Ethyl 3-pyridinecarboxylate melts at 8-9 °C.[3] The nitro group and substitution pattern would likely result in a higher melting point solid.

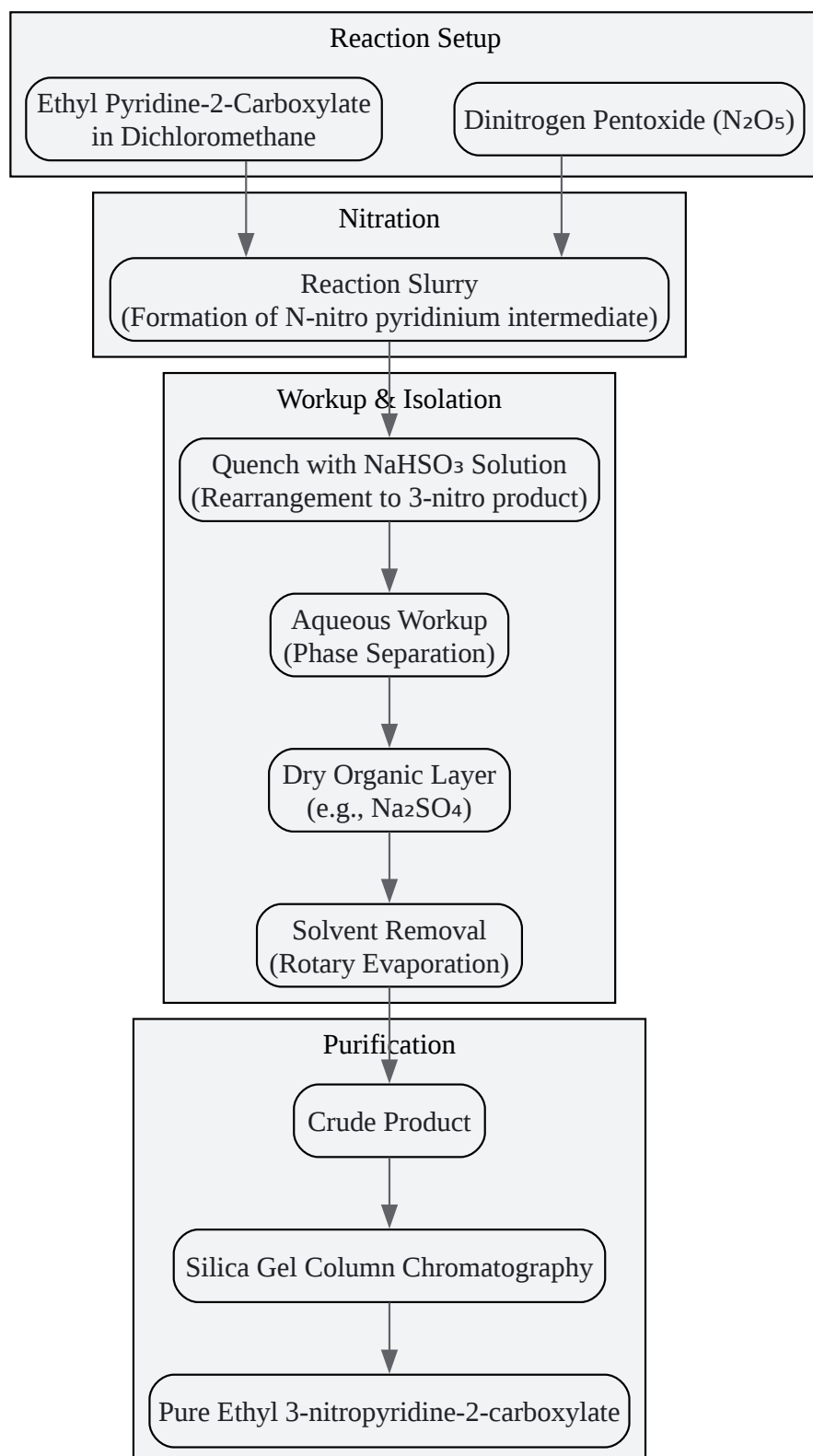
Synthesis and Purification

The synthesis of **Ethyl 3-nitropyridine-2-carboxylate** typically involves the regioselective nitration of a suitable pyridine precursor. The pyridine ring is electron-deficient, making electrophilic substitution challenging. Therefore, powerful nitrating agents are required. A common strategy is the nitration of ethyl pyridine-2-carboxylate.

Causality of Experimental Choices:

- Precursor: Ethyl pyridine-2-carboxylate is chosen as it already contains the required ester functionality at the 2-position.
- Nitrating Agent: The reaction of a pyridine with dinitrogen pentoxide (N₂O₅) is an effective method for introducing a nitro group.[4] This reagent is potent enough to nitrate the electron-deficient ring.

- **Reaction Mechanism:** The reaction proceeds via the formation of an N-nitro pyridinium intermediate. Subsequent attack by a nucleophile (like bisulfite) and a [2][5] sigmatropic shift of the nitro group leads to the 3-nitropyridine product.^[4] This mechanism explains the observed regioselectivity.
- **Purification:** Column chromatography is the standard and most effective method for separating the desired product from unreacted starting material and any potential regioisomers, ensuring high purity required for subsequent synthetic steps.



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Caption: Synthetic workflow for **Ethyl 3-nitropyridine-2-carboxylate**.

Experimental Protocol: Synthesis via Nitration

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve ethyl pyridine-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or nitromethane. Cool the solution to 0 °C in an ice bath.
- **Nitration:** Cautiously add dinitrogen pentoxide (N_2O_5 , 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting slurry at 0 °C for 1-2 hours.
- **Workup:** Prepare a solution of sodium bisulfite (NaHSO_3) in a methanol/water mixture (e.g., 3:1).^[4] Pour the reaction slurry slowly into the bisulfite solution with vigorous stirring. Allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
- **Isolation:** Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure **Ethyl 3-nitropyridine-2-carboxylate**.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural elucidation.

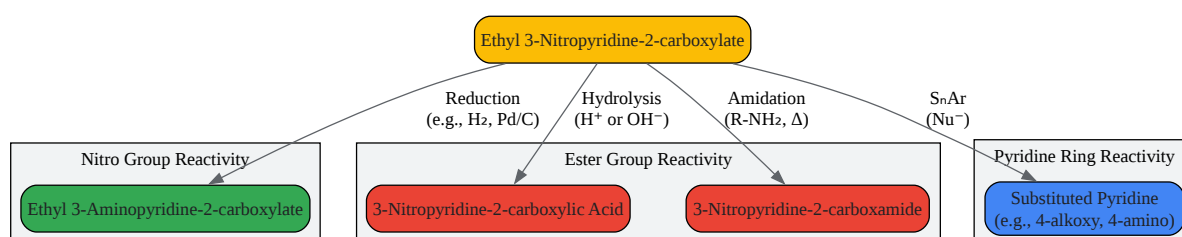
Technique	Expected Signature / Observation
^1H NMR	Ethyl Group: Quartet (~4.4 ppm, 2H, $-\text{OCH}_2-$) and Triplet (~1.4 ppm, 3H, $-\text{CH}_3$). Pyridine Ring: Three distinct signals in the aromatic region (8.0-9.5 ppm), each integrating to 1H. The protons at positions 4, 5, and 6 will be significantly deshielded due to the adjacent electron-withdrawing groups.
^{13}C NMR	Carbonyl Carbon: Signal around 164-167 ppm. Aromatic Carbons: Multiple signals between 120-155 ppm. Ethyl Group: Signals around 62 ppm ($-\text{OCH}_2-$) and 14 ppm ($-\text{CH}_3$).
IR Spectroscopy	C=O Stretch (Ester): Strong absorption around $1720\text{-}1740\text{ cm}^{-1}$. N-O Stretch (Nitro): Two strong absorptions, one asymmetric (~ $1530\text{-}1550\text{ cm}^{-1}$) and one symmetric (~ $1340\text{-}1360\text{ cm}^{-1}$). C=N/C=C Stretch (Aromatic): Absorptions in the $1580\text{-}1610\text{ cm}^{-1}$ region.
Mass Spectrometry	Molecular Ion (M^+): Peak at $m/z = 196.16$. Key Fragments: Loss of ethoxy group ($-\text{OC}_2\text{H}_5$, $m/z = 151$), loss of nitro group ($-\text{NO}_2$, $m/z = 150$), and other characteristic pyridine ring fragmentations.

Chemical Reactivity and Synthetic Utility

Ethyl 3-nitropyridine-2-carboxylate is a trifunctional molecule, with each functional group offering a handle for diverse chemical transformations. This versatility is the cornerstone of its utility in synthetic chemistry.

- Nitro Group Reduction:** The nitro group is readily reduced to an amino group using various standard conditions (e.g., $\text{H}_2/\text{Pd-C}$, SnCl_2 , Fe/HCl). This transformation is fundamental in medicinal chemistry, as the resulting ethyl 3-aminopyridine-2-carboxylate is a key precursor to fused heterocyclic systems and other substituted pyridines.

- **Ester Group Manipulation:** The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[6] It can also be converted directly to amides by reacting with amines, often at elevated temperatures or with catalysis. This allows for the introduction of diverse side chains and the construction of amide-containing target molecules.
- **Nucleophilic Aromatic Substitution (S_NAr):** The pyridine ring is rendered highly electron-deficient by the combined withdrawing effects of the nitro group, the ester group, and the ring nitrogen. This activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group (positions 4 and 6), allowing for the introduction of various nucleophiles such as alkoxides, amines, or halides.



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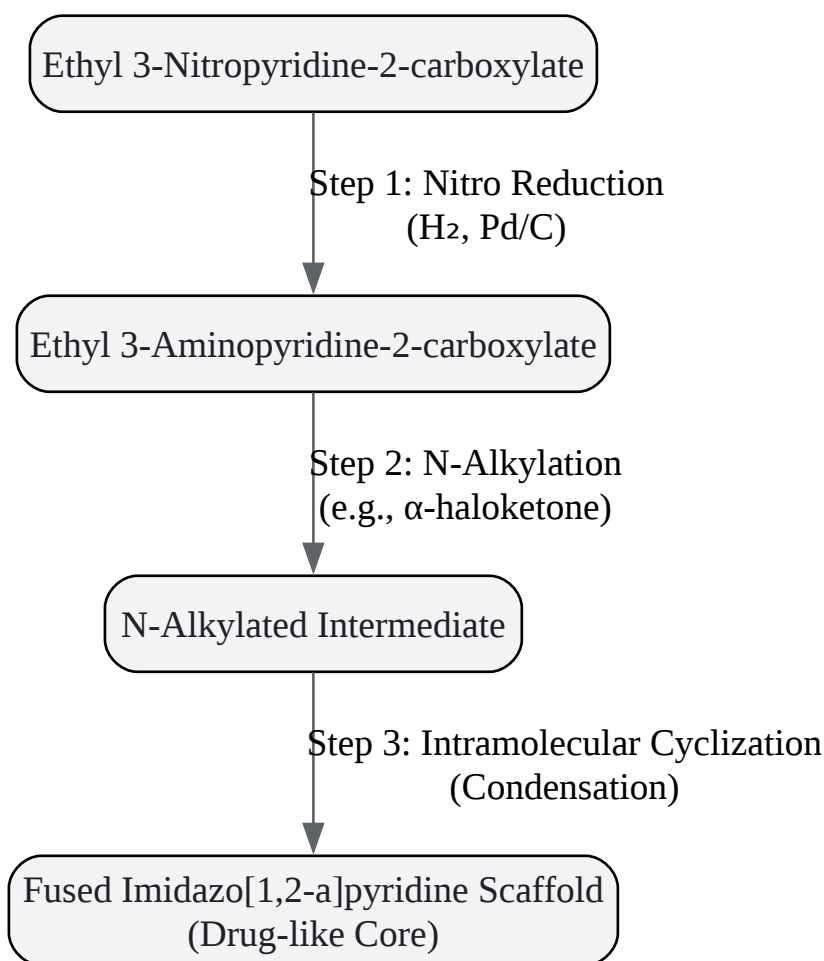
Caption: Key reactivity pathways of **Ethyl 3-nitropyridine-2-carboxylate**.

Applications in Drug Discovery and Medicinal Chemistry

The true value of **Ethyl 3-nitropyridine-2-carboxylate** lies in its role as a scaffold for building molecules with potential biological activity. The transformations described above are not merely academic exercises; they are key steps in the synthesis of complex pharmaceutical targets.

For instance, the reduction of the nitro group followed by intramolecular cyclization or reaction with other bifunctional reagents can lead to the formation of fused ring systems like

imidazo[1,2-a]pyridines, which are known to possess a wide range of biological activities, including anti-inflammatory and anticancer effects.[7]



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Caption: Hypothetical synthesis of a drug-like scaffold.

Safety and Handling

Ethyl 3-nitropyridine-2-carboxylate should be handled with appropriate care in a well-ventilated fume hood. As with many nitroaromatic compounds, it should be considered potentially toxic and handled with personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While specific toxicity data is not available, related compounds like 3-Nitropyridine-2-carboxylic acid are classified as harmful if swallowed and can cause skin and eye irritation.[1] Standard laboratory safety protocols should be strictly followed.

Conclusion

Ethyl 3-nitropyridine-2-carboxylate is a synthetically valuable intermediate characterized by a strategic arrangement of reactive functional groups on a pyridine core. Its well-defined synthesis and predictable reactivity make it an essential tool for chemists, particularly those in the pharmaceutical industry. The ability to selectively manipulate the nitro group, the ester, and the aromatic ring provides a clear and logical pathway to a vast chemical space of novel, high-value compounds for drug discovery and development.

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- To cite this document: BenchChem. [Ethyl 3-nitropyridine-2-carboxylate IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1369870#ethyl-3-nitropyridine-2-carboxylate-iupac-name]

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